molecular formula C15H14FNO2 B572944 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol CAS No. 1261894-26-1

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Cat. No.: B572944
CAS No.: 1261894-26-1
M. Wt: 259.28
InChI Key: FRLPAXQMPDSKSB-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a phenol group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The initial step involves the nitration of a suitable phenyl precursor to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

    Carbamoylation: The ethylcarbamoyl group is introduced through a reaction with ethyl isocyanate.

    Phenol Formation: Finally, the phenol group is introduced through a hydroxylation reaction using suitable reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced under specific conditions to modify the carbamoyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Modified carbamoyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the fluorine atom and the ethylcarbamoyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Methylcarbamoyl)-3-fluorophenyl]phenol: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.

    4-[4-(Ethylcarbamoyl)-3-chlorophenyl]phenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-[4-(Ethylcarbamoyl)-3-bromophenyl]phenol: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is unique due to the presence of the ethylcarbamoyl group and the fluorine atom, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ethylcarbamoyl group can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLPAXQMPDSKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683619
Record name N-Ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-26-1
Record name N-Ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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